![molecular formula C10H5F2NO3 B1609446 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 144216-11-5](/img/structure/B1609446.png)
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
Scientific Research Applications
Antibacterial Activity
The compound is a part of the fluoroquinolone family, which are known for their antibacterial properties . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . They inhibit bacterial DNA-gyrase, affecting bacteria reproduction .
Treatment of Resistant Infections
Fluoroquinolones, including this compound, have a specific mechanism of action, different from antibiotics and other groups of antibacterials . This allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
Synthesis of Other Fluoroquinolones
This compound can be used as an intermediate in the synthesis of other fluoroquinolones . For example, it is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Formation of Metal Complexes
The formation of complexes of fluoroquinolones with metals and their applications have been considered . These complexes can have different properties and applications, expanding the use of this compound .
Antineoplastic Activity
Research studies on antineoplastic activity of related compounds have shown that derivatives containing the cyclohexyl group in position 2 are the most effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .
Inhibition of Topoisomerase IV
The compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. This makes it a valuable tool for investigating the mechanisms of action of these enzymes.
properties
IUPAC Name |
6,7-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-6-1-4-8(2-7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJLZNXCWLEREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424502 | |
Record name | SBB009385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
144216-11-5 | |
Record name | SBB009385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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